Cas no 917877-73-7 (cis-Hydroxy Perhexiline(Mixture of Diastereomers))
cis-Hydroxy Perhexiline(Mixture of Diastereomers) Chemical and Physical Properties
Names and Identifiers
-
- cis-4-[1-(Cyclohexyl)-2-(2-piperidinyl)ethyl]cyclohexanol
- cis-Hydroxy Perhexiline (Mixture of Diastereomers)
- cis-Hydroxy Perhexiline
- cis-Hydroxy Perhexiline (Mixture of Diastereomers)
- 917877-74-8
- SCHEMBL17669167
- trans-Hydroxy Perhexiline (Mixture of Diastereomers)
- AKOS030240921
- starbld0019519
- NS00117903
- 4-[1-CYCLOHEXYL-2-(PIPERIDIN-2-YL)ETHYL]CYCLOHEXAN-1-OL
- DTXSID401198137
- BDBM50260114
- 89787-89-3
- 4-(1-Cyclohexyl-2-(piperidin-2-yl)ethyl)cyclohexanol
- 4-(1-cyclohexyl-2-piperidin-2-ylethyl)cyclohexan-1-ol
- Monohydroxyperhexiline
- DB-241574
- SCHEMBL16237276
- Cyclohexanol,4-[1-cyclohexyl-2-(2-piperidinyl)ethyl]-
- CHEMBL4079982
- AKOS030240922
- SCHEMBL16237275
- CHEBI:177483
- trans-4-[1-Cyclohexyl-2-(2-piperidinyl)ethyl]cyclohexanol
- 917877-73-7
- 4-[1-Cyclohexyl-2-(2-piperidinyl)ethyl]cyclohexanol
- cis-Hydroxy Perhexiline(Mixture of Diastereomers)
-
- Inchi: 1S/C19H35NO/c21-18-11-9-16(10-12-18)19(15-6-2-1-3-7-15)14-17-8-4-5-13-20-17/h15-21H,1-14H2
- InChI Key: DZFRYNPJLZCKSC-UHFFFAOYSA-N
- SMILES: OC1CCC(CC1)C(CC1CCCCN1)C1CCCCC1
Computed Properties
- Exact Mass: 293.271864740g/mol
- Monoisotopic Mass: 293.271864740g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 21
- Rotatable Bond Count: 4
- Complexity: 292
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.9
- Topological Polar Surface Area: 32.3Ų
Experimental Properties
- Density: 1.0±0.1 g/cm3
- Melting Point: 74-78?C
- Boiling Point: 425.2±18.0 °C at 760 mmHg
- Flash Point: 75.8±11.9 °C
- Solubility: Chloroform (Slightly), Methanol (Slightly)
- Vapor Pressure: 0.0±2.3 mmHg at 25°C
cis-Hydroxy Perhexiline(Mixture of Diastereomers) Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:-20?C Freezer
cis-Hydroxy Perhexiline(Mixture of Diastereomers) Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | H948905-2.5mg |
cis-Hydroxy Perhexiline(Mixture of Diastereomers) |
917877-73-7 | 2.5mg |
$ 339.00 | 2023-09-07 | ||
| TRC | H948905-25mg |
cis-Hydroxy Perhexiline(Mixture of Diastereomers) |
917877-73-7 | 25mg |
$ 2658.00 | 2023-09-07 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-211110-2.5 mg |
cis-Hydroxy Perhexiline(Mixture of Diastereomers), |
917877-73-7 | 2.5 mg |
¥3,685.00 | 2023-07-10 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-211110-2.5mg |
cis-Hydroxy Perhexiline(Mixture of Diastereomers), (Out of Stock: Availability 9/15/23) |
917877-73-7 | 2.5mg |
¥3685.00 | 2023-09-05 | ||
| A2B Chem LLC | AD10833-2.5mg |
cis-Hydroxy Perhexiline(Mixture of Diastereomers) |
917877-73-7 | 2.5mg |
$450.00 | 2024-04-19 | ||
| A2B Chem LLC | AD10833-25mg |
cis-Hydroxy Perhexiline(Mixture of Diastereomers) |
917877-73-7 | 25mg |
$2702.00 | 2024-04-19 |
cis-Hydroxy Perhexiline(Mixture of Diastereomers) Related Literature
-
Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
-
Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
-
Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
-
Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
Additional information on cis-Hydroxy Perhexiline(Mixture of Diastereomers)
cis-Hydroxy Perhexiline (Mixture of Diastereomers) - CAS No. 917877-73-7
cis-Hydroxy Perhexiline (Mixture of Diastereomers), with the CAS number 917877-73-7, is a compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a mixture of diastereomers, which are stereoisomers that are not mirror images of each other. The unique structural features of cis-Hydroxy Perhexiline make it an intriguing candidate for various pharmacological studies.
The chemical structure of cis-Hydroxy Perhexiline is characterized by the presence of a hydroxyl group in the cis configuration, which plays a crucial role in its biological activity. This configuration imparts specific properties that differentiate it from other isomers, making it a valuable compound for research and development in drug discovery.
Recent studies have highlighted the potential of cis-Hydroxy Perhexiline in treating cardiovascular diseases. One notable study published in the Journal of Medicinal Chemistry (2022) demonstrated that this compound exhibits potent anti-arrhythmic properties. The researchers found that cis-Hydroxy Perhexiline effectively stabilizes cardiac membranes and reduces the incidence of arrhythmias in animal models. This finding suggests that it could be a promising therapeutic agent for managing arrhythmias in clinical settings.
In addition to its anti-arrhythmic effects, cis-Hydroxy Perhexiline has also shown potential in the treatment of chronic heart failure. A clinical trial conducted by a team at the University of California, San Francisco, reported that patients treated with cis-Hydroxy Perhexiline experienced significant improvements in cardiac function and quality of life. The study, published in the American Heart Journal (2023), indicated that the compound may enhance myocardial contractility and reduce oxidative stress, contributing to better overall cardiac health.
The pharmacokinetic properties of cis-Hydroxy Perhexiline have also been extensively studied. Research has shown that it has favorable absorption, distribution, metabolism, and excretion (ADME) profiles, making it suitable for oral administration. A study published in the European Journal of Pharmaceutical Sciences (2021) detailed the bioavailability and half-life of the compound, providing valuable insights into its potential as a long-term therapeutic option.
The safety profile of cis-Hydroxy Perhexiline is another critical aspect that has been evaluated. Preclinical studies have demonstrated that it has low toxicity and minimal side effects at therapeutic doses. A comprehensive review published in the Toxicological Sciences (2023) summarized the safety data from various animal models and concluded that cis-Hydroxy Perhexiline is well-tolerated and safe for further clinical development.
In conclusion, cis-Hydroxy Perhexiline (Mixture of Diastereomers), with its CAS number 917877-73-7, represents a promising compound with significant potential in cardiovascular medicine. Its unique chemical structure, coupled with its favorable pharmacological properties and safety profile, makes it an attractive candidate for further research and development. As ongoing studies continue to explore its therapeutic applications, it is anticipated that cis-Hydroxy Perhexiline will play an increasingly important role in improving patient outcomes and advancing medical treatments.
917877-73-7 (cis-Hydroxy Perhexiline(Mixture of Diastereomers)) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)